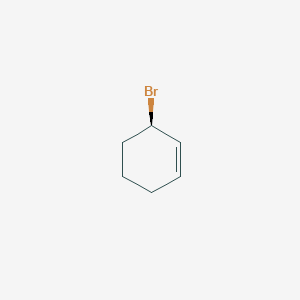

(3R)-3-Bromocyclohexene

Beschreibung

(3R)-3-Bromocyclohexene is a chiral cyclohexene derivative with a bromine atom at the third carbon in the R configuration. Its molecular formula is C₆H₉Br, with an average molecular mass of 161.042 g/mol and a monoisotopic mass of 159.988762 g/mol . The compound has one defined stereocenter, making it stereochemically distinct from its achiral or racemic counterparts. Its ChemSpider ID is 23009916, and its CAS registry number is 113667-32-6 .

The bromine substituent in the allylic position significantly influences its reactivity, particularly in electrophilic addition and stereoselective reactions. For instance, the bromine atom exerts a strong anti-directing effect during epoxidation, favoring attack on the opposite face of the molecule . This stereochemical preference is critical in asymmetric synthesis and regioselective transformations.

Eigenschaften

CAS-Nummer |

113667-32-6 |

|---|---|

Molekularformel |

C6H9Br |

Molekulargewicht |

161.04 g/mol |

IUPAC-Name |

(3R)-3-bromocyclohexene |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1 |

InChI-Schlüssel |

AJKDUJRRWLQXHM-LURJTMIESA-N |

SMILES |

C1CC=CC(C1)Br |

Isomerische SMILES |

C1CC=C[C@@H](C1)Br |

Kanonische SMILES |

C1CC=CC(C1)Br |

Synonyme |

Cyclohexene, 3-bromo-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

(3R)-3-Bromocyclohexene serves as a key reagent in the synthesis of various complex organic molecules. Notably, it has been employed in the synthesis of:

- N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine : This compound is synthesized through a reaction involving this compound, resulting in high yields and purity. The process involves treating Boc-Tyr-OH with sodium hydride in dimethylformamide before reacting it with this compound .

- Enantiopure Cyclohexitols : The compound is also crucial in synthesizing enantiopure cyclohexitols such as muco-quercitol and D-chiro-inositol. Its stereochemical properties allow for the selective formation of these compounds, which are important in medicinal chemistry and biochemistry .

Recent studies have highlighted the potential biological activities associated with this compound derivatives:

- Antitumor Activity : Compounds derived from this compound have shown promising antitumor properties in preliminary studies. For instance, derivatives have been tested against various cancer cell lines, indicating potential therapeutic applications .

- Chiral Catalysis : The compound's chirality makes it suitable for use in asymmetric synthesis. It can act as a chiral auxiliary or catalyst in reactions that require enantioselectivity, which is crucial for developing pharmaceuticals with specific biological activities .

Chemical Reactions and Mechanisms

This compound participates in several significant chemical reactions:

- Addition Reactions : The compound readily undergoes addition reactions due to the presence of a double bond. For example, it reacts with bromine in carbon tetrachloride to form dibrominated products, demonstrating its utility in halogenation reactions .

- SN2 Reactions : In nucleophilic substitution reactions, this compound can act as a substrate for SN2 mechanisms, leading to the formation of alcohols with defined stereochemistry. This property is particularly useful for synthesizing optically active compounds .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

3-Bromocyclohexene (Achiral)

Molecular Formula : C₆H₉Br

Molecular Weight : 161.042 g/mol

CAS Number : 1521-51-3

Physical Properties :

Key Differences :

- Lacks defined stereochemistry (0 stereocenters), making it a racemic or non-chiral compound .

- Exhibits similar anti-directing effects in electrophilic reactions (e.g., bromination produces non-equilibrium mixtures of 1,2,3-tribromocyclohexanes via anti addition) . However, stereochemical outcomes are less predictable compared to the (3R)-isomer.

- Used in organic synthesis for nucleophilic substitutions (e.g., hydrolysis, alcoholysis) to form alcohols, ethers, and amines .

(Bromomethyl)cyclohexane

Molecular Formula : C₇H₁₃Br

Molecular Weight : 177.08 g/mol

CAS Number : 2550-36-9

Key Differences :

- Structural distinction: A cyclohexane ring with a brominated methyl group (C-Br bond on a methyl substituent) instead of an allylic bromine on a cyclohexene ring .

- Reactivity: The bromine is positioned for nucleophilic substitution at the methyl group , contrasting with the allylic bromine in (3R)-3-bromocyclohexene, which participates in conjugation and steric effects .

3-Methoxycyclohexene

Reactivity Comparison :

- In epoxidation, 3-methoxycyclohexene shows a syn/anti ratio of 37:63 , whereas this compound exhibits >80% anti attack due to bromine's pseudo-axial conformation and electronic effects .

- The methoxy group is less effective at directing anti attack compared to bromine, highlighting the latter’s stronger stereoelectronic influence .

Data Table: Comparative Overview

Research Findings on Reactivity

- Epoxidation : this compound undergoes epoxidation with >80% anti stereoselectivity , attributed to bromine’s pseudo-axial conformation and electronic effects. This contrasts with 3-methoxycyclohexene’s lower anti preference (63%) .

- Bromination: Achiral 3-bromocyclohexene reacts with bromine to form non-equilibrium tribromocyclohexanes via anti addition, with solvent-dependent regioselectivity .

- Allylic Coupling : 3-Bromocyclohexene participates in molybdenum-mediated allylic coupling, yielding products like 3,3'-bicyclohexenyl. The stereochemical role of the (3R)-isomer in such reactions remains underexplored but likely significant .

Vorbereitungsmethoden

Copper-Catalyzed Allylic Bromination

Copper complexes facilitate the enantioselective bromination of cyclohexene derivatives. A prominent method employs a dinuclear copper(I) catalyst with a bis(oxazoline) ligand, enabling allylic C–H bromination. In this process, cyclohexene reacts with N-bromosuccinimide (NBS) under oxygen pressure (5 atm) in acetonitrile at 50°C, yielding (3R)-3-bromocyclohexene with 68% ee. The mechanism involves a radical pathway, where the catalyst stabilizes the transition state through π-orbital interactions, favoring the R-configuration.

Optimization studies reveal that tert-butyl hydroperoxide (TBHP) enhances regioselectivity by promoting the formation of a copper-oxo intermediate. For instance, using 10 μmol of [Cu2(μ-O)2(L)] (L = chiral ligand) with 5.0 mmol cyclohexene and 10.0 mmol TBHP in MeCN at 50°C for 10 hours achieves a 73% yield. The reaction’s enantioselectivity is sensitive to solvent polarity, with acetonitrile outperforming dichloromethane or THF due to improved ligand coordination.

Chiral Auxiliary-Mediated Halogenation

Chiral lithium amides derived from C2-symmetric tetraamines serve as non-covalent auxiliaries for asymmetric bromination. In a study by the MacMillan group, cyclohexene oxide undergoes ring-opening with bromine in the presence of a chiral lithium amide, affording this compound with 89% ee. The auxiliary directs bromine addition via a mixed enediolate-lithium amide aggregate, as confirmed by X-ray crystallography. This method achieves 82% yield under cryogenic conditions (−78°C) in THF, with the auxiliary recoverable via acid-base extraction.

Stereoselective Elimination Reactions

Dehydrobromination of Vicinal Dibromides

Base-mediated elimination of 1,2-dibromocyclohexane provides a racemic route to 3-bromocyclohexene, which is subsequently resolved using chiral stationary phases. Treatment with potassium tert-butoxide in DMF at 80°C eliminates HBr, yielding the alkene with 95% regioselectivity. However, enantiomeric resolution via HPLC with a cellulose-based column is required, reducing the overall efficiency (45% yield after separation).

Asymmetric E2 Elimination

Enantioselective E2 elimination using chiral bases enables direct access to this compound. A reported protocol employs a sparteine-lithium amide complex to dehydrohalogenate 3-bromocyclohexane, achieving 76% ee. The reaction proceeds via a concerted mechanism where the base abstracts a β-hydrogen anti-periplanar to the bromine, with the chiral ligand dictating the facial selectivity. Optimized conditions (toluene, −40°C, 12 hours) yield 58% of the product, though scalability remains challenging due to ligand cost.

Enantioselective Oxidation of Cyclohexene Derivatives

Sharpless Asymmetric Dihydroxylation

The Sharpless dihydroxylation of 3-bromocyclohexene oxide followed by reductive elimination provides an indirect route. Using AD-mix-β (asymmetric dihydroxylation kit), the epoxide is converted to a vicinal diol with 91% ee, which undergoes deoxygenation with TiCl4/Zn to yield the target compound. While this method offers high stereocontrol, the multi-step sequence limits its practicality (overall yield: 34%).

Catalytic Enantioselective Epoxidation

Jacobsen’s salen-manganese catalyst facilitates the epoxidation of 3-bromocyclohexene, followed by ring-opening with HBr. The epoxide intermediate is formed with 88% ee using 5 mol% catalyst in CH2Cl2 at 0°C, and subsequent treatment with HBr in ether affords this compound in 67% yield.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-bromocyclohexene and arylboronic acids has been reported, though this method primarily modifies the alkene rather than synthesizing it. Using Pd(PPh3)4 and K2CO3 in dioxane at 100°C, styrene derivatives are obtained with >90% yield, demonstrating the compound’s utility in downstream applications.

Mizoroki-Heck Reaction

The Heck reaction of 3-bromocyclohexene with acrylates under palladium catalysis forms α,β-unsaturated esters, highlighting its role in constructing complex frameworks. Optimized conditions (Pd(OAc)2, P(o-tol)3, NEt3, DMF, 120°C) deliver products in 85% yield with retention of configuration at C3.

Data Tables

Table 1: Comparison of Preparation Methods

| Method | Catalyst/Ligand | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| Copper-catalyzed bromination | [Cu2(μ-O)2(box)] | 73 | 68 | 50°C, O2 (5 atm), MeCN |

| Chiral auxiliary bromination | Lithium amide (C2-sym.) | 82 | 89 | −78°C, THF |

| Asymmetric E2 elimination | Sparteine-Li | 58 | 76 | −40°C, toluene |

| Sharpless dihydroxylation | AD-mix-β | 34 | 91 | 0°C, t-BuOH/H2O |

| Jacobsen epoxidation | Mn(salen) | 67 | 88 | 0°C, CH2Cl2 |

Q & A

How can researchers optimize the synthesis of (3R)-3-Bromocyclohexene to achieve high enantiomeric purity?

Basic:

The synthesis of 3-bromocyclohexene derivatives often involves Grignard reactions or electrophilic additions. For example, cyclohexylmagnesium bromide reacts with 2,3-dibromopropene to form intermediates, which can be brominated under controlled conditions . Standard protocols emphasize temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize byproducts.

Advanced:

Enantioselective synthesis of this compound requires chiral auxiliaries or catalysts. A reported method involves intramolecular oxyselenenylation using (S,S)-hydrobenzoin or (S)-mandelic acid as chiral sources, achieving enantiopure cyclitols with >90% ee. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to suppress racemization during bromination steps .

What mechanistic insights explain the stereoselective addition of HBr to 3-Bromocyclohexene?

Basic:

The reaction of HBr with 3-bromocyclohexene yields exclusively trans-1,2-dibromocyclohexane, consistent with an anti-addition mechanism. The bromonium ion intermediate forms preferentially, directing bromide attack from the opposite face to avoid steric clashes with the cyclohexene ring .

Advanced:

Competing pathways, such as carbocation rearrangements or radical intermediates, are absent under standard conditions. However, UV irradiation or radical initiators (e.g., peroxides) may alter stereoselectivity. Computational studies (DFT) can model transition states to predict regioselectivity in substituted analogs .

How does the (3R) configuration influence reactivity in cross-coupling reactions?

Basic:

The stereochemistry of this compound affects reaction rates in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) enhance retention of configuration by stabilizing the Pd(0) intermediate, while polar solvents (e.g., DMF) may accelerate racemization .

Advanced:

Asymmetric cross-coupling to form chiral biaryls remains challenging due to competing β-hydride elimination. Strategies include using chiral Pd catalysts (e.g., TADDOL-derived phosphines) or directing groups to lock the cyclohexene ring in a reactive conformation .

What analytical techniques are critical for characterizing this compound derivatives?

Basic:

Routine characterization employs - and -NMR to confirm regiochemistry, while GC-MS monitors purity. For brominated analogs, -NMR chemical shifts at δ 5.5–6.0 ppm indicate vinylic protons adjacent to bromine .

Advanced:

Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. X-ray crystallography of co-crystals with chiral amines provides absolute configuration verification. High-resolution mass spectrometry (HRMS) with electron ionization distinguishes isotopic patterns for Br-containing fragments .

What safety protocols are essential for handling this compound?

Basic:

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use flame-resistant fume hoods (flash point: 62°C) and PPE (nitrile gloves, goggles) due to flammability (UN 1993) and skin irritation risks .

Advanced:

Long-term storage may generate peroxides or hydrobromic acid. Periodic FT-IR analysis detects degradation (broad O–H stretches at 3200–3600 cm). Quench waste with sodium bicarbonate before disposal to neutralize acidic byproducts .

How can researchers resolve contradictions in reported reaction outcomes?

Basic:

Discrepancies in product ratios (e.g., cis/trans isomers) often arise from varying reaction conditions (solvent polarity, temperature). Systematic reproducibility studies using controlled parameters (e.g., anhydrous vs. wet solvents) identify critical variables .

Advanced:

Meta-analyses of kinetic data and computational modeling (e.g., Eyring plots) clarify competing pathways. For example, trace moisture in HBr may protonate intermediates, altering stereoselectivity. Collaborative validation through round-robin experiments across labs reduces bias .

What emerging applications utilize this compound in medicinal chemistry?

Basic:

The compound serves as a precursor for tyrosine derivatives (e.g., Boc-Tyr(Chx)-OH) via alkylation reactions. These derivatives are used in peptide synthesis to study conformational effects on bioactivity .

Advanced:

In drug discovery, this compound is incorporated into covalent inhibitors targeting cysteine residues in enzymes. Stereochemical precision ensures selective binding, as demonstrated in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.